molecular formula C19H26N4O3S2 B2866910 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1188363-12-3

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No. B2866910
CAS RN: 1188363-12-3
M. Wt: 422.56
InChI Key: MYQBXAXMZDISSK-UHFFFAOYSA-N
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Description

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are significant scaffolds in biological science and medicinal chemistry .


Synthesis Analysis

The compound is synthesized through a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by IR, 1H NMR, 13C NMR, and mass spectral data . It’s a hybrid compound consisting of isothiazole and piperazine moieties .


Chemical Reactions Analysis

The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H26N4O3S3 and a molecular weight of 490.66. More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural features similar to the target compound have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that the structural motif present in the compound of interest could be associated with potential antimicrobial applications.

Antiproliferative Activity

Another area of interest is the investigation of antiproliferative activities of related compounds. Benaka Prasad et al. (2018) explored the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which showed promise in antiproliferative activity (Benaka Prasad et al., 2018). This aligns with the potential research direction for the compound , emphasizing the importance of such structures in the development of new therapeutic agents.

Anticonvulsant Agents

The design and synthesis of compounds for anticonvulsant activity is another significant application. Malik and Khan (2014) synthesized novel derivatives with potential as sodium channel blockers and anticonvulsant agents, showcasing the versatility of related structures in addressing various neurological disorders (Malik & Khan, 2014). This area of research presents a promising avenue for the development of novel treatments for epilepsy and related conditions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, benzothiazole derivatives are known to exhibit various biological activities such as oxidosqualene cyclase inhibitors , drugs for the treatment of urinary dysfunction , and antibacterial and antifungal agents . Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , anti-HIV-1 , and MC4 receptor agonistic activity .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-3-14-6-7-15-17(13-14)27-19(20-15)22-11-9-21(10-12-22)18(24)16-5-4-8-23(16)28(2,25)26/h6-7,13,16H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQBXAXMZDISSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone

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